

4-(2-Hydroxyethyl)picolinic Acid: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)picolinic acid

Cat. No.: B1597479

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on **4-(2-Hydroxyethyl)picolinic acid**. Due to the limited specific research on this derivative, this document focuses significantly on the well-documented properties and biological activities of its parent compound, picolinic acid. The guide covers the chemical properties, potential synthetic pathways, and known biological functions of picolinic acid, including its antiviral and immunomodulatory effects, with the intention of providing a foundational understanding for future research into its 4-(2-hydroxyethyl) derivative. Detailed experimental protocols for the synthesis of picolinic acid and the evaluation of its antiviral activity are presented, alongside a discussion of its mechanism of action involving zinc finger proteins. This guide aims to be a valuable resource for researchers interested in exploring the therapeutic potential of picolinic acid and its analogues.

Introduction

Picolinic acid, a metabolite of the amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities.[1] It is known to possess neuroprotective, immunological, and anti-proliferative effects.[1] A key aspect of its function lies in its role as a bidentate chelating agent for various metal ions, most notably zinc, which is crucial for numerous physiological processes.[1][2] This interaction with zinc is believed to be



central to its mechanism of action, particularly its ability to modulate the function of zinc finger proteins, which are involved in viral replication and cellular homeostasis.

The derivative, **4-(2-Hydroxyethyl)picolinic acid**, remains a largely unexplored compound. This guide synthesizes the available information on this specific molecule and provides a detailed overview of its parent compound, picolinic acid, to lay the groundwork for future investigations into the potential therapeutic applications of this and other derivatives.

Chemical and Physical Properties

While extensive experimental data for **4-(2-Hydroxyethyl)picolinic acid** is scarce, its basic chemical and computed properties have been reported by chemical suppliers. These are summarized in the table below, alongside the properties of the parent compound, picolinic acid, for comparison.

Property	4-(2-Hydroxyethyl)picolinic acid	Picolinic acid	
CAS Number	502509-10-6[3][4]	98-98-6	
Molecular Formula	CaHaNO3[3]	C ₆ H ₅ NO ₂	
Molecular Weight	167.16 g/mol [3]	123.11 g/mol	
IUPAC Name	4-(2-hydroxyethyl)pyridine-2- carboxylic acid[4]	Pyridine-2-carboxylic acid	
Synonyms	2-Pyridinecarboxylicacid,4-(2-hydroxyethyl)-(9CI)[3]	2-Carboxypyridine, α- Pyridinecarboxylic acid	
Topological Polar Surface Area (TPSA)	70.42 Ų[3]	50.2 Ų	
logP	0.3146[3]	0.8	
Hydrogen Bond Donors	2[3]	1	
Hydrogen Bond Acceptors	3[3]	3	
Rotatable Bonds	3[3]	1	



Synthesis

Synthesis of 4-(2-Hydroxyethyl)picolinic acid

A specific, detailed experimental protocol for the synthesis of **4-(2-Hydroxyethyl)picolinic acid** is not readily available in the published literature. However, general methods for the synthesis of picolinic acid derivatives can be adapted. One potential conceptual pathway is outlined below.



Click to download full resolution via product page

Caption: Conceptual synthetic workflow for 4-(2-Hydroxyethyl)picolinic acid.

Experimental Protocol: Permanganate Oxidation of α Picoline to Picolinic Acid

A common and established method for the synthesis of picolinic acid is the oxidation of α -picoline.[5]

Materials:

- α-Picoline
- Potassium permanganate (KMnO₄)
- Water
- Hydrochloric acid (HCI), concentrated
- Ethanol (95%)
- Dry ether

Procedure:



- In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g of α-picoline.
- Add 90 g of potassium permanganate to the mixture and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
- Introduce a second 90 g portion of permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).
- Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash the solid with 1 L of hot water.
- Concentrate the filtrate under reduced pressure to 150-200 mL.
- Filter the concentrated solution if necessary and acidify it to Congo red with concentrated hydrochloric acid.
- Evaporate the acidic solution to dryness under reduced pressure.
- Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.
- Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
- Chill the solution to about 10°C in a freezing mixture while continuing to saturate it with hydrogen chloride.
- Filter the resulting crystals of picolinic acid hydrochloride and air-dry.
- To obtain free picolinic acid, dissolve the hydrochloride salt in a minimum amount of warm 95% ethanol, add an equal volume of dry ether, and cool to crystallize.

Biological Activities and Mechanism of Action

As there is a lack of data on the biological activities of **4-(2-Hydroxyethyl)picolinic acid**, this section will focus on the known activities of picolinic acid. It is plausible that the derivative may share some of these properties.



Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[6][7][8] Studies have shown that picolinic acid can inhibit viral entry into host cells.[8]

A patent application has been filed for the use of picolinic acid and its derivatives in antiviral applications, suggesting that derivatives such as **4-(2-Hydroxyethyl)picolinic acid** could also possess antiviral properties.[6]

Quantitative Antiviral Data for Picolinic Acid:

Virus	Cell Line	Assay	Concentrati on	% Inhibition	Reference
Influenza A (PR8)	MDCK	Plaque Assay	2 mM	~80%	[8]
SARS-CoV-2	HEK293T- ACE2	qRT-PCR	2 mM	~80%	[7]
DENV, ZIKV, HPIV, HSV	A549	Luciferase Reporter Assay	2 mM	80-90%	[8]
HIV-1	Cultured cells	Cytotoxicity/A poptosis	1.5 mM	Active	[9]
HSV-2	Cultured cells	Cytotoxicity/A poptosis	1.5 mM	Active	[9]

Immunomodulatory Effects

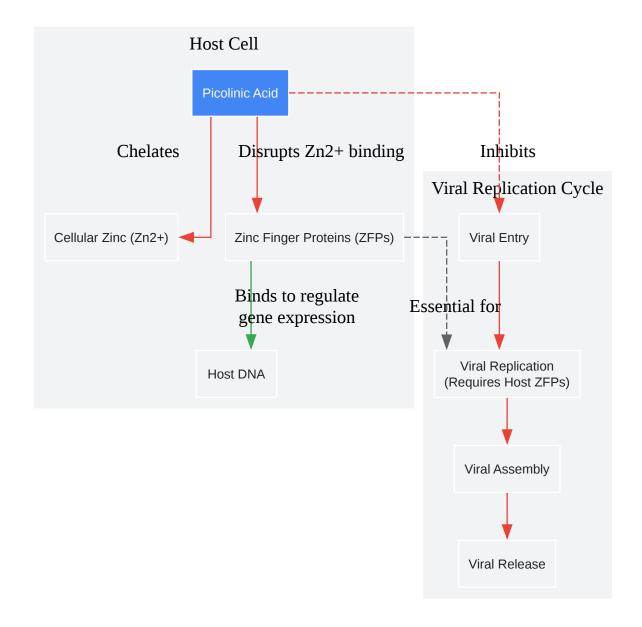
Picolinic acid is produced during inflammatory conditions and acts as a costimulus with interferon-gamma (IFNy) to enhance macrophage effector functions.[10] It selectively induces the production of macrophage inflammatory protein-1alpha (MIP-1 α) and -1beta (MIP-1 β), which are chemokines involved in inflammatory responses and the development of Th1 responses.[10]



Mechanism of Action: Interaction with Zinc and Zinc Finger Proteins

The biological activities of picolinic acid are closely linked to its ability to chelate zinc and interact with zinc finger proteins (ZFPs).[11] ZFPs are a large family of proteins that play crucial roles in various cellular processes, including gene transcription, by binding to DNA, RNA, and other proteins.[12] Many viruses utilize ZFPs for their replication.

Picolinic acid can disrupt the structure and function of ZFPs by altering zinc binding. This interference with viral ZFP function is a proposed mechanism for its antiviral activity.





Click to download full resolution via product page

Caption: Proposed mechanism of antiviral action of Picolinic Acid.

Experimental Protocols: Antiviral Assays

The following is a generalized protocol for assessing the antiviral activity of a compound like picolinic acid, based on common virological assays.[8][13]

Plaque Reduction Assay

Purpose: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).

Materials:

- Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates
- Virus stock of known titer
- Test compound (e.g., picolinic acid) at various concentrations
- Growth medium and overlay medium (containing agar or methylcellulose)
- Crystal violet staining solution

Procedure:

- Prepare serial dilutions of the test compound in growth medium.
- Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
- Adsorb a standard amount of virus (e.g., 100 plaque-forming units) onto the cells for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells with PBS.



- Add the overlay medium containing the different concentrations of the test compound to the respective wells.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
- Fix the cells with a formalin solution and then stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Viral Entry Assay

Purpose: To determine if the antiviral compound inhibits the entry of the virus into the host cell.

Materials:

- Host cells (e.g., A549)
- Virus stock
- · Test compound
- Antibodies against a viral protein (e.g., nucleocapsid protein for influenza)
- Fluorescently labeled secondary antibodies
- Fluorescence microscope

Procedure:

- Pre-treatment: Treat the cells with the test compound (e.g., 2 mM picolinic acid) for a specific period (e.g., 3 hours) before infection.
- Infection: Infect the pre-treated cells with the virus at a specific multiplicity of infection (MOI) in the continued presence of the compound.
- Incubation: Incubate for a short period to allow for viral entry and initial protein expression (e.g., 3 hours post-infection).



- Immunostaining: Fix the cells, permeabilize them, and then stain with the primary antibody against the viral protein, followed by the fluorescently labeled secondary antibody.
- Microscopy: Visualize and quantify the number of infected (fluorescent) cells using a fluorescence microscope. A reduction in the number of infected cells compared to the untreated control indicates inhibition of viral entry.[8]

Future Research Directions

The study of **4-(2-Hydroxyethyl)picolinic acid** is still in its infancy. Future research should focus on:

- Development of a robust synthetic method: A reliable and scalable synthesis protocol is essential for producing sufficient quantities of the compound for further study.
- In-depth biological characterization: Comprehensive screening of its antiviral, immunomodulatory, and other biological activities is needed. This should include determining its efficacy against a broad panel of viruses and its effects on various immune cell types.
- Mechanism of action studies: Investigating whether 4-(2-Hydroxyethyl)picolinic acid acts through a similar zinc-chelation and ZFP-disruption mechanism as its parent compound.
- Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related picolinic acid derivatives to understand how different functional groups influence biological activity.
- Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to evaluate its potential as a therapeutic agent.

Conclusion

While direct research on **4-(2-Hydroxyethyl)picolinic acid** is currently limited, the extensive literature on its parent compound, picolinic acid, provides a strong foundation for future investigations. Picolinic acid's established antiviral and immunomodulatory properties, coupled with its well-characterized mechanism of action involving zinc metabolism, make its derivatives, including **4-(2-Hydroxyethyl)picolinic acid**, promising candidates for drug discovery and



development. This technical guide has summarized the current knowledge and provided essential experimental frameworks to facilitate and encourage further research into this intriguing class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Picolinic acid Wikipedia [en.wikipedia.org]
- 2. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-(2-hydroxyethyl)picolinic acid | 502509-10-6 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20220226292A1 Antiviral Applications of Picolinic Acid and its Derivatives Google Patents [patents.google.com]
- 7. news-medical.net [news-medical.net]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- To cite this document: BenchChem. [4-(2-Hydroxyethyl)picolinic Acid: A Literature Review and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1597479#4-2-hydroxyethyl-picolinic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com